molecular formula C6H10N2O B128935 4-Morpholinecarbonitrile,2-methyl-(9CI) CAS No. 150932-27-7

4-Morpholinecarbonitrile,2-methyl-(9CI)

Cat. No.: B128935
CAS No.: 150932-27-7
M. Wt: 126.16 g/mol
InChI Key: LBQPLVGMOIUZPL-UHFFFAOYSA-N
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Description

4-Morpholinecarbonitrile,2-methyl-(9CI) is a heterocyclic organic compound with the molecular formula C₆H₁₀N₂O It is a derivative of morpholine, featuring a nitrile group (-CN) attached to the fourth carbon and a methyl group (-CH₃) attached to the second carbon of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Morpholinecarbonitrile,2-methyl-(9CI) typically involves the reaction of 2-methylmorpholine with cyanogen bromide (BrCN) under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group.

Industrial Production Methods

In an industrial setting, the production of 4-Morpholinecarbonitrile,2-methyl-(9CI) can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

4-Morpholinecarbonitrile,2-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C) are typical reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

4-Morpholinecarbonitrile,2-methyl-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Morpholinecarbonitrile,2-methyl-(9CI) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine-2-carbonitrile: Similar structure but with the nitrile group at the second carbon.

    Morpholine-4-carbonitrile: Lacks the methyl group at the second carbon.

    2-Methylmorpholine: Lacks the nitrile group.

Uniqueness

4-Morpholinecarbonitrile,2-methyl-(9CI) is unique due to the presence of both the nitrile and methyl groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

2-methylmorpholine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-6-4-8(5-7)2-3-9-6/h6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQPLVGMOIUZPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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